molecular formula C7H14N2 B3089609 Octahydro-1H-pyrrolo[3,2-C]pyridine CAS No. 1196154-74-1

Octahydro-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B3089609
CAS No.: 1196154-74-1
M. Wt: 126.2 g/mol
InChI Key: UWQVPLPJLRBXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-1H-pyrrolo[3,2-C]pyridine is a nitrogen-containing heterocyclic compound. This compound is characterized by its bicyclic structure, which includes a pyrrole ring fused to a piperidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Scientific Research Applications

Octahydro-1H-pyrrolo[3,2-C]pyridine has a wide range of scientific research applications, including:

Safety and Hazards

Octahydro-1H-pyrrolo[3,2-C]pyridine should be handled with care to avoid contact with skin and eyes . It is also important to avoid the formation of dust and aerosols . Special instructions should be obtained before use .

Future Directions

The future directions for research on Octahydro-1H-pyrrolo[3,2-C]pyridine include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its mechanism of action . It is also important to continue to evaluate its safety and potential hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-pyrrolo[3,2-C]pyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation method may involve the conversion of intermediate compounds through a series of reactions, including cyclization and reduction steps .

Industrial Production Methods

Industrial production methods for this compound typically focus on optimizing yield and purity. These methods often involve the use of readily available raw materials and reagents, mild reaction conditions, and efficient conversion processes. The goal is to achieve high optical purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-pyrrolo[3,2-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the efficiency and outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce fully hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to octahydro-1H-pyrrolo[3,2-C]pyridine include:

Uniqueness

This compound is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to interact with specific molecular targets, such as tubulin, makes it a valuable scaffold for drug development .

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-4-9-7-2-3-8-5-6(1)7/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQVPLPJLRBXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1CNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101295271
Record name Octahydro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196154-74-1
Record name Octahydro-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196154-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydro-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 2
Octahydro-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 3
Octahydro-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 4
Octahydro-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 5
Octahydro-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 6
Octahydro-1H-pyrrolo[3,2-C]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.